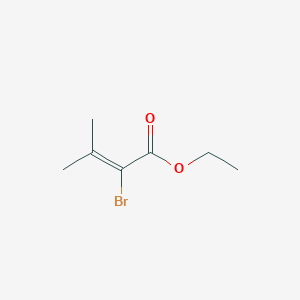

Ethyl 2-bromo-3-methylbut-2-enoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-bromo-3-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BrO2/c1-4-10-7(9)6(8)5(2)3/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXBRKARECIOFMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C(C)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80478405 | |

| Record name | Ethyl 2-bromo-3-methylbut-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80478405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79405-50-8 | |

| Record name | Ethyl 2-bromo-3-methylbut-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80478405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Insights into α Bromo α,β Unsaturated Esters, with Relevance to Ethyl 2 Bromo 3 Methylbut 2 Enoate

Nucleophilic Addition Reactions to the Activated Double Bond and Carbonyl Group

The presence of both a carbon-carbon double bond and a carbonyl group in α,β-unsaturated esters provides two primary sites for nucleophilic attack: the carbonyl carbon (1,2-addition) and the β-carbon (1,4-conjugate addition). The competition between these two pathways is a key feature of the reactivity of these compounds. chemistrysteps.commasterorganicchemistry.com

Conjugate (1,4) Additions to the α,β-Unsaturated System

In conjugate addition, a nucleophile attacks the β-carbon of the α,β-unsaturated system. This type of reaction is also known as a Michael addition. The initial attack on the β-carbon leads to the formation of an enolate intermediate, which is stabilized by resonance. Subsequent protonation yields the 1,4-addition product. libretexts.orgchemistrysteps.com This pathway is generally favored by "soft" nucleophiles, which have a high-energy highest occupied molecular orbital (HOMO) and are more polarizable. youtube.com

Examples of nucleophiles that typically undergo conjugate addition with α,β-unsaturated systems include:

Enolates (from malonic esters, β-keto esters) libretexts.org

Organocuprates (Gilman reagents) masterorganicchemistry.com

Thiols and thiolates masterorganicchemistry.com

Amines masterorganicchemistry.com

For α-bromo-α,β-unsaturated esters, the presence of the α-bromo substituent can further influence the propensity for conjugate addition. Research on related systems demonstrates that the electronic nature of the substituents on the double bond plays a crucial role in directing the nucleophilic attack. researchgate.net

| Nucleophile Type | Preferred Addition Pathway | Intermediate | Governing Factors |

|---|---|---|---|

| Soft Nucleophiles (e.g., organocuprates, enolates) | Conjugate (1,4) Addition | Resonance-stabilized enolate | Orbital control (HOMO-LUMO interactions) |

| Hard Nucleophiles (e.g., organolithium, Grignard reagents) | Direct (1,2) Addition | Tetrahedral alkoxide | Charge control (electrostatic interactions) |

Direct (1,2) Additions to the Ester Carbonyl Center

Direct addition involves the nucleophilic attack on the electrophilic carbon of the ester carbonyl group. This pathway is typical for "hard" nucleophiles, which are less polarizable and have a lower energy HOMO. These nucleophiles are more sensitive to the electrostatic charge distribution in the molecule and are thus drawn to the more positively charged carbonyl carbon. youtube.commasterorganicchemistry.com

Examples of nucleophiles that tend to favor 1,2-addition include:

Organolithium reagents masterorganicchemistry.com

Grignard reagents masterorganicchemistry.com

Lithium aluminum hydride (LiAlH₄) masterorganicchemistry.com

The reaction of these strong bases and nucleophiles with the carbonyl group leads to the formation of a tetrahedral intermediate, which can then undergo further reactions depending on the nature of the nucleophile and the reaction conditions. For esters, this can lead to the formation of ketones or alcohols after workup.

Michael Addition Pathways for Related α,β-Unsaturated Esters

The Michael reaction is a specific and widely used type of conjugate addition where a stabilized carbanion (the Michael donor) adds to an α,β-unsaturated carbonyl compound (the Michael acceptor). wikipedia.org The donors are typically enolates derived from compounds with acidic α-hydrogens, such as β-dicarbonyl compounds, β-keto esters, and malonates. chemistrysteps.comlibretexts.org

The mechanism proceeds in three key steps:

Deprotonation: A base removes a proton from the α-carbon of the donor to form a resonance-stabilized enolate. masterorganicchemistry.com

Conjugate Addition: The enolate attacks the β-carbon of the α,β-unsaturated ester. masterorganicchemistry.com

Protonation: The resulting enolate intermediate is protonated to give the final product. masterorganicchemistry.com

The success of the Michael reaction is often dependent on the acidity of the Michael donor. More acidic donors form weaker, more stable enolates that are excellent nucleophiles for conjugate addition. libretexts.org The use of silyl (B83357) ketene (B1206846) acetals in the presence of a catalyst has also been shown to be an effective method for Michael additions to α,β-unsaturated esters. researchgate.net

Transformations Involving the Bromine Moiety at the α-Position

The bromine atom at the α-position of ethyl 2-bromo-3-methylbut-2-enoate is a key functional handle that allows for a range of synthetic transformations. Its ability to act as a leaving group in substitution reactions or to be eliminated to form new double bonds significantly enhances the synthetic utility of this class of compounds.

Nucleophilic Substitution Reactions

The α-bromo group can be displaced by various nucleophiles in a nucleophilic substitution reaction. While vinylic halides are generally less reactive towards nucleophilic substitution than their saturated counterparts, the presence of the electron-withdrawing ester group can facilitate this process. The mechanism of these reactions can be complex and may involve addition-elimination pathways.

In nucleophilic aromatic substitution, a related process, the rate of reaction is often dependent on the nature of the leaving group, with the order of reactivity being F > Cl > Br > I. masterorganicchemistry.com However, in the context of α-bromo-α,β-unsaturated esters, the specific reaction conditions and the nature of the nucleophile will determine the outcome. Studies on related α-bromo esters have demonstrated their utility in dynamic kinetic resolution processes involving nucleophilic substitution. arkat-usa.org

Elimination Reactions Towards Highly Unsaturated Systems (e.g., dehydrobromination to α,β-unsaturated carbonyls)

Elimination of the α-bromo group and a proton from the γ-carbon can lead to the formation of a new double bond, resulting in a highly unsaturated system. This dehydrobromination reaction is typically promoted by a base. The reaction often proceeds via an E2 elimination mechanism, where the base abstracts a proton, and the bromide ion is expelled simultaneously. libretexts.orgyoutube.com

Organometallic Transformations and Derivatization

The presence of a vinyl bromide moiety in this compound makes it a versatile precursor for various organometallic transformations. These reactions are fundamental in synthetic organic chemistry for the formation of new carbon-carbon and carbon-heteroatom bonds, allowing for extensive derivatization of the core structure.

Formation and Reactivity of Organometallic Reagents (e.g., Zinc Derivatives from vinyl bromides)

The generation of organometallic reagents from vinyl bromides is a well-established strategy to create a nucleophilic carbon center. Among the various metals utilized, zinc has proven to be particularly useful for its balance of reactivity and functional group tolerance. sigmaaldrich.com

The reaction of this compound with activated zinc metal, typically in an aprotic solvent such as tetrahydrofuran (B95107) (THF) or diethyl ether, is expected to yield the corresponding organozinc bromide. This transformation is analogous to the initial step of the well-known Reformatsky reaction, where an α-haloester reacts with zinc to form a zinc enolate. pw.livepsiberg.combyjus.comwikipedia.org The resulting organozinc reagent from this compound would exist as a resonance-stabilized species, with the negative charge delocalized across the α-carbon and the carbonyl oxygen.

The general mechanism for the formation of such an organozinc reagent involves the oxidative addition of zinc into the carbon-bromine bond. byjus.com This process converts the electrophilic vinylic carbon of the starting material into a nucleophilic center in the organozinc intermediate.

Table 1: Formation of the Organozinc Derivative of this compound

| Reactant | Reagent | Solvent | Product |

| This compound | Zinc (activated) | THF or Diethyl Ether | Ethyl (2-(bromozincio))-3-methylbut-2-enoate |

The reactivity of the resulting organozinc reagent is characterized by its moderate nucleophilicity. This allows it to react with a variety of electrophiles, such as aldehydes, ketones, and acid chlorides, in a controlled manner. A key advantage of organozinc reagents is their compatibility with ester functionalities, which are often susceptible to attack by more reactive organometallic compounds like Grignard or organolithium reagents. wikipedia.org This chemoselectivity makes them valuable tools in complex molecule synthesis.

Transition Metal-Catalyzed Cross-Coupling Reactions

The vinyl bromide functionality in this compound serves as an excellent electrophilic partner in a variety of transition metal-catalyzed cross-coupling reactions. These reactions are powerful methods for the formation of C(sp²)–C(sp²) and C(sp²)–C(sp³) bonds. Palladium and nickel complexes are the most common catalysts for these transformations. synarchive.comorganic-chemistry.orgnih.gov

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling involves the reaction of a vinyl halide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. wikipedia.orgfishersci.co.uknih.gov This reaction is widely used due to its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids. The reaction of this compound with an aryl or vinyl boronic acid would lead to the formation of a 2-aryl- or 2-vinyl-3-methylbut-2-enoate derivative.

Negishi Coupling:

The Negishi coupling employs an organozinc reagent as the nucleophilic partner, which is coupled with an organic halide in the presence of a palladium or nickel catalyst. synarchive.comorganic-chemistry.orgwikipedia.org The organozinc derivative of this compound, as described in the previous section, could potentially undergo Negishi-type self-coupling or be coupled with other organozinc reagents under appropriate catalytic conditions. More commonly, this compound would act as the electrophile in a Negishi coupling with another organozinc reagent. oup.comnih.gov

Stille Coupling:

The Stille coupling utilizes an organotin reagent (organostannane) as the nucleophile. wikipedia.orgorganic-chemistry.org This reaction is known for its tolerance of a wide range of functional groups and the stability of the organotin reagents. The coupling of this compound with an organostannane, catalyzed by a palladium complex, would provide access to a diverse set of substituted butenoates.

Table 2: Overview of Potential Cross-Coupling Reactions

| Reaction Name | Nucleophile | Catalyst | Product Type |

| Suzuki-Miyaura | Organoboron Reagent | Palladium Complex | 2-Aryl/Vinyl-3-methylbut-2-enoate |

| Negishi | Organozinc Reagent | Palladium or Nickel Complex | 2-Aryl/Alkyl-3-methylbut-2-enoate |

| Stille | Organotin Reagent | Palladium Complex | 2-Aryl/Vinyl-3-methylbut-2-enoate |

Oxidation and Reduction Chemistry of Functional Groups

The functional groups within this compound, namely the α,β-unsaturated ester and the vinyl bromide, offer opportunities for various oxidation and reduction reactions.

The reduction of the ester functionality in α,β-unsaturated esters is a common transformation. The selective reduction of the ester to an allylic alcohol, while preserving the carbon-carbon double bond, is a valuable synthetic operation. Diisobutylaluminium hydride (DIBAL-H) is a widely used reagent for this purpose. researchgate.netwikipedia.orgchemistrysteps.comadichemistry.com At low temperatures, typically -78 °C, DIBAL-H can selectively reduce the ester group of this compound to a hydroxymethyl group, yielding the corresponding allylic alcohol, (2-bromo-3-methylbut-2-en-1-ol). It is important to control the stoichiometry and reaction temperature to avoid over-reduction or reduction of the double bond. Lithium aluminium hydride (LAH) can also be used, often in the presence of additives, to achieve 1,2-reduction of the carbonyl group to the allylic alcohol. rsc.orgwikipedia.org

The oxidation of the ester group to a carboxylic acid would require hydrolysis of the ethyl ester. This can be achieved under acidic or basic conditions. Subsequent oxidation of the resulting α-bromo-α,β-unsaturated carboxylic acid is not a straightforward transformation and may lead to complex reaction mixtures or degradation, given the electron-deficient nature of the double bond. However, specific oxidative conditions might be developed to achieve this transformation. It is also conceivable that under certain oxidative conditions, both the ester and the double bond could be affected. For instance, strong oxidizing agents could potentially cleave the double bond. The direct oxidation of α,β-unsaturated esters to their corresponding carboxylic acids is not a common synthetic route without affecting the double bond. organic-chemistry.orgnih.govncert.nic.in

Table 3: Summary of Potential Oxidation and Reduction Reactions

| Reaction Type | Reagent(s) | Functional Group Transformed | Product |

| Reduction | Diisobutylaluminium hydride (DIBAL-H) | Ester | (2-Bromo-3-methylbut-2-en-1-ol) |

| Hydrolysis | Acid or Base | Ester | 2-Bromo-3-methylbut-2-enoic acid |

Stereochemical Aspects and Stereoselective Transformations in α Bromo α,β Unsaturated Esters

Isomerism (E/Z) of the Double Bond in Ethyl 2-bromo-3-methylbut-2-enoate

Geometric isomerism, specifically E/Z isomerism, is a common feature in alkenes where rotation around the carbon-carbon double bond is restricted. The designation of an isomer as E (from the German entgegen, meaning opposite) or Z (from the German zusammen, meaning together) is determined by the Cahn-Ingold-Prelog (CIP) priority rules. libretexts.org For each carbon of the double bond, the two attached substituents are assigned a priority based on atomic number; if the higher-priority groups are on the same side of the double bond, the isomer is Z, and if they are on opposite sides, it is E. libretexts.orgmasterorganicchemistry.com

However, a critical prerequisite for E/Z isomerism is that each carbon atom of the double bond must be attached to two different groups. studymind.co.uk In the case of this compound, the structure is definitively identified as CH₃-C(CH₃)=C(Br)-COOEt.

An analysis of the substituents on the double bond reveals the following:

At the C2 position: The substituents are a bromine atom (-Br) and an ethoxycarbonyl group (-COOEt). These are different, fulfilling the requirement for this carbon.

At the C3 position: The substituents are two methyl groups (-CH₃).

Since the C3 carbon is bonded to two identical groups, the condition for stereoisomerism is not met. Interchanging the positions of the two methyl groups does not result in a new, distinguishable molecule. Therefore, This compound does not exhibit E/Z isomerism. Any discussion of E/Z isomers for this specific compound is based on an incorrect structural premise.

Asymmetric Synthesis Methodologies

While this compound itself is achiral, the principles of asymmetric synthesis are highly relevant for the broader class of α-bromo-α,β-unsaturated esters, particularly for reactions that create new stereocenters. Methodologies to control the stereochemical outcome of reactions involving these compounds can be broadly categorized into chiral auxiliary-based approaches and catalytic enantioselective reactions.

A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. nih.gov After the desired stereoselective transformation, the auxiliary can be removed and ideally recycled. nih.govnih.gov This strategy has been effectively applied to α,β-unsaturated systems to achieve high levels of stereocontrol.

A pertinent example is the Lewis acid-catalyzed asymmetric bromoazidation of α,β-unsaturated carboxylic acid derivatives. docbrown.info In a study, researchers used Oppolzer's bornane sultam as a chiral auxiliary attached to the carboxylic acid function. The reaction, employing N-bromosuccinimide (NBS) and trimethylsilyl (B98337) azide (B81097) (TMSN₃), proceeded with high regio- and diastereoselectivity. docbrown.info

Key Research Findings:

Catalyst: Ytterbium triflate (Yb(OTf)₃) was identified as the most effective Lewis acid catalyst. docbrown.info

Stereoselectivity: The use of Oppolzer's sultam auxiliary resulted in excellent anti-selectivity (100%) and good diastereoselectivity (up to 89:11). docbrown.info

Alternative Auxiliary: When (2S,5S)-2,5-diphenylpyrrolidine was used as the chiral auxiliary, the diastereoselectivity improved significantly to greater than 95:5. docbrown.info

This approach demonstrates how the fixed stereochemistry of the auxiliary can effectively shield one face of the molecule, directing the incoming reagents to the opposite face and thus controlling the formation of the new stereocenters.

Catalytic enantioselective reactions represent a more atom-economical approach, where a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product. chemicalbook.com While specific catalytic asymmetric reactions on this compound are not widely documented, extensive research on structurally similar α-bromo esters and α,β-unsaturated esters provides powerful precedents.

One significant advancement is the catalytic asymmetric cross-coupling of racemic α-bromo esters. sigmaaldrich.comresearchgate.net Research has shown that a nickel/diamine catalyst system can effectively couple racemic α-bromo esters with aryl and alkenyl silanes (a Hiyama coupling) to produce α-aryl and α-alkenyl esters with high enantiomeric excess (ee). sigmaaldrich.comresearchgate.net This method is stereoconvergent, meaning it converts a racemic starting material into a single, highly enriched enantiomer of the product.

Another powerful strategy involves the copper-catalyzed borylamination of α,β-unsaturated esters. In one study, the reaction of α,β-unsaturated esters with bis(pinacolato)diboron (B136004) (B₂pin₂) and hydroxylamines, catalyzed by a copper complex with a chiral phosphoramidite (B1245037) ligand, yielded β-boryl-α-amino acid derivatives with two adjacent stereocenters in high diastereoselectivity and enantioselectivity. pressbooks.pub

The following interactive table summarizes key findings from relevant catalytic enantioselective reactions performed on analogous substrates.

| Reaction Type | Substrate Class | Catalyst System | Key Findings | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|

| Hiyama Cross-Coupling | Racemic α-Bromo Esters | NiCl₂·glyme / Chiral Diamine Ligand | Stereoconvergent arylation and alkenylation at room temperature. Effective for esters with small alkyl groups. | Good | Up to 90% | sigmaaldrich.com |

| Borylamination | α,β-Unsaturated Esters | Cu-catalyst / Chiral Phosphoramidite Ligand | Delivers acyclic β-boryl-α-amino acid derivatives with high anti-diastereoselectivity. | Good to High | Up to 96% | pressbooks.pub |

| Reversed Hydroboration | β,β-disubstituted α,β-unsaturated amides | Rh-catalyst / Chiral Diene Ligand | Forms enantioenriched tertiary boronic esters, demonstrating a method to create quaternary stereocenters. | Good | High | studymind.co.uk |

These examples underscore the power of asymmetric catalysis to achieve high levels of stereocontrol in reactions involving unsaturated esters, providing a clear blueprint for potential transformations of related bromo-substituted compounds.

Advanced Applications in Complex Organic Synthesis and Chemical Development

A Versatile Building Block in Multifunctional Molecule Construction

The strategic placement of a bromo substituent and a methyl group on the butenoate backbone endows Ethyl 2-bromo-3-methylbut-2-enoate with a rich and varied reactivity profile. This allows for its use in the synthesis of a wide array of complex organic molecules, including substituted carboxylic acid derivatives and various heterocyclic systems. Organic building blocks like this are fundamental components for the modular assembly of molecular architectures, playing a crucial role in medicinal chemistry and materials science. kubikat.org

Synthesis of Substituted Carboxylic Acid Derivatives

A key application of this compound lies in its ability to serve as a precursor for a range of substituted carboxylic acid derivatives. The presence of the bromine atom at the α-position facilitates nucleophilic substitution and organometallic coupling reactions, leading to the formation of more complex butenoic acid esters.

One of the most notable reactions in this context is the Reformatsky reaction , which involves the reaction of an α-halo ester with a carbonyl compound in the presence of metallic zinc to form β-hydroxy esters. researchgate.netmdpi.com In this reaction, the organozinc reagent, often referred to as a 'Reformatsky enolate', is generated in situ from this compound and zinc dust. nih.gov These zinc enolates are less reactive than their lithium or Grignard counterparts, which prevents undesired side reactions like self-condensation of the ester. mdpi.comnih.gov

The general mechanism for the Reformatsky reaction is outlined below:

Reaction Scheme: The Reformatsky Reaction

| Step | Description |

| 1 | Oxidative addition of zinc to the carbon-bromine bond of this compound to form an organozinc intermediate (Reformatsky enolate). mdpi.com |

| 2 | The carbonyl oxygen of an aldehyde or ketone coordinates to the zinc atom. mdpi.com |

| 3 | A nucleophilic attack of the enolate on the carbonyl carbon occurs, forming a new carbon-carbon bond. mdpi.com |

| 4 | Acidic workup protonates the resulting alkoxide to yield the final β-hydroxy ester. mdpi.com |

This reaction provides a reliable method for the synthesis of a variety of substituted β-hydroxy butenoates, which are valuable intermediates in the synthesis of many natural products and pharmaceuticals.

Applications in Heterocyclic Compound Synthesis

The reactivity of this compound also extends to the synthesis of various heterocyclic compounds, which are core structures in many biologically active molecules. The ability to introduce both carbon and heteroatom nucleophiles allows for the construction of diverse ring systems.

For instance, α,β-unsaturated esters are known to be valuable precursors for the synthesis of nitrogen-containing heterocycles. mdpi.com The general strategy involves the reaction of the bromo-ester with a binucleophile, such as a hydrazine (B178648) or a substituted amine, leading to a cascade of reactions that result in the formation of the heterocyclic ring.

While direct examples with this compound are not extensively documented in readily available literature, the synthesis of pyrazole (B372694) derivatives from similar α,β-unsaturated systems provides a plausible pathway. The reaction of this compound with hydrazine, for example, could proceed through a Michael addition followed by an intramolecular cyclization and elimination to afford a substituted pyrazolone.

Furthermore, research on a closely related compound, Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate, has demonstrated its utility in the synthesis of 1,4-benzoxazines and pyrrole-2-ones, highlighting the potential of such bromo-substituted butenoates as synthons for a variety of heterocyclic frameworks.

Integration into Reaction Cascades and Multicomponent Reactions

While specific examples detailing the use of this compound in such reactions are not widespread, the known reactivity of α-bromo-α,β-unsaturated esters suggests their potential in this area. nih.govnih.gov For example, a tandem reaction could be envisioned where an initial nucleophilic substitution at the bromine is followed by a Michael addition across the double bond, all in a one-pot procedure. nih.gov

Radical reactions, known for their high functional group tolerance, are particularly well-suited for designing multicomponent reactions. nih.gov The carbon-bromine bond in this compound could potentially be cleaved under radical conditions to initiate a cascade of bond-forming events with various unsaturated partners.

The development of multicomponent reactions involving the sequential addition of interelement compounds to unsaturated systems further underscores the potential for developing novel cascade reactions with bromo-enoates. nih.gov

Development of Bioactive Scaffolds and Advanced Materials through Derivatization

The derivatization of this compound opens up avenues for the development of novel bioactive scaffolds and advanced materials. The ability to introduce a wide range of functional groups through substitution of the bromine atom allows for the fine-tuning of the molecule's properties for specific applications.

In materials science, the vinyl group in this compound can participate in polymerization reactions. Functional polymers can be prepared through the copolymerization of functionalized monomers. mdpi.com The bromine atom offers a handle for post-polymerization modification, allowing for the synthesis of functionalized polymers with tailored properties. For example, the Ullman coupling reaction has been used to introduce nitrogen-containing groups into bromo-substituted polymers, which can enhance properties like thermal stability and CO2 capture capacity. mdpi.com The synthesis of functionalized polymeric sorbents from α,β-unsaturated phosphine (B1218219) oxides also demonstrates the potential for creating materials with specific applications, such as the removal of dyes from wastewater. nih.gov

The design of next-generation implantable materials often involves the use of natural polymers that possess intrinsic biological activity. nih.gov The derivatization of small molecules like this compound and their subsequent attachment to these biopolymers could lead to the development of advanced biomaterials with enhanced cell-matrix interactions and specific biological functions. nih.gov

Computational and Spectroscopic Investigations of Ethyl 2 Bromo 3 Methylbut 2 Enoate and Its Analogs

Theoretical Studies on Electronic Structure and Reactivity

Theoretical chemistry provides powerful tools to understand the intrinsic properties of molecules. Computational studies on ethyl 2-bromo-3-methylbut-2-enoate offer insights into its stability, geometry, and reaction mechanisms at a molecular level.

Quantum Chemical Approaches to Molecular Geometry and Stability

Quantum chemical calculations are instrumental in determining the three-dimensional arrangement of atoms in a molecule and its relative stability. For this compound, these methods can predict bond lengths, bond angles, and dihedral angles, which are crucial for understanding its conformational preferences. The presence of the double bond results in the possibility of (E) and (Z) isomers, and computational models can estimate the energy difference between these stereoisomers, indicating which is more stable.

Mechanistic Probing via Molecular Electron Density Theory (MEDT)

Molecular Electron Density Theory (MEDT) is a modern approach to understanding chemical reactivity. mdpi.comresearchgate.net It posits that the capacity for changes in electron density, rather than molecular orbital interactions, governs molecular reactivity. mdpi.comresearchgate.net This theory is applied to study various organic reactions by analyzing the changes in electron density along the reaction path. mdpi.comresearchgate.net

While specific MEDT studies on this compound are not extensively documented in the provided search results, the principles of MEDT can be applied to predict its reactivity. The electrophilic character of the α,β-unsaturated system, enhanced by the electron-withdrawing bromine atom, makes it susceptible to nucleophilic attack. MEDT can be used to analyze the global electron density transfer (GEDT) in reactions involving this compound, providing insights into its polar versus non-polar reaction mechanisms. mdpi.comnih.gov For instance, in cycloaddition reactions, MEDT can help predict the regioselectivity and stereoselectivity by examining the electron density changes at the transition states. nih.gov

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural elucidation of organic compounds. A combination of NMR, IR, and mass spectrometry provides a comprehensive picture of the molecular structure of this compound.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would show distinct signals for the ethyl group (a triplet for the methyl protons and a quartet for the methylene (B1212753) protons) and the methyl groups attached to the double bond. The chemical shifts of these protons are influenced by the electronic environment, including the deshielding effect of the bromine atom and the carbonyl group. For the related compound, ethyl 2-bromo-3-methylbutanoate, the chemical shifts are assigned as follows: a triplet around 1.301 ppm for the terminal methyl of the ethyl group, a quartet around 4.232 ppm for the methylene of the ethyl group, and signals for the isopropyl group protons. chemicalbook.com

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information about the different carbon environments in the molecule. Key signals would include those for the carbonyl carbon, the two sp² hybridized carbons of the double bond, the carbons of the ethyl group, and the methyl carbons. The chemical shifts would be indicative of the electronic effects of the substituents. In a study of an analog, ethyl (2E)-4-bromo-3-ethoxybut-2-enoate, both ¹H-NMR and ¹³C-NMR were used for structural confirmation. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Data for Ethyl 2-bromo-3-methylbutanoate

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| CH₃ (of ethyl) | ~1.3 | ~14 |

| O-CH₂ | ~4.2 | ~62 |

| C=O | - | ~168 |

| C-Br | ~4.1 | ~50 |

| CH (isopropyl) | ~2.2 | ~33 |

| CH₃ (isopropyl) | ~1.0-1.1 | ~20-21 |

Note: Data is for the saturated analog, ethyl 2-bromo-3-methylbutanoate, and serves as an estimation. Actual values for the unsaturated compound may vary.

Vibrational (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. youtube.comwiley.com For this compound, the IR spectrum would exhibit several key absorption bands.

A strong absorption band is expected in the region of 1700-1730 cm⁻¹ corresponding to the C=O stretching vibration of the ester group. The C=C double bond stretching vibration would appear in the 1620-1680 cm⁻¹ region. C-H stretching vibrations for the sp³ hybridized carbons of the ethyl and methyl groups would be observed just below 3000 cm⁻¹, while any sp² C-H stretching would appear just above 3000 cm⁻¹. The C-O stretching vibrations of the ester group would be found in the 1000-1300 cm⁻¹ range. The C-Br stretching vibration typically appears in the fingerprint region, usually between 500 and 600 cm⁻¹.

Table 2: Expected IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| C=O (Ester) | Stretch | 1700 - 1730 |

| C=C (Alkene) | Stretch | 1620 - 1680 |

| C-H (sp³) | Stretch | 2850 - 3000 |

| C-O (Ester) | Stretch | 1000 - 1300 |

| C-Br | Stretch | 500 - 600 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound. nbu.edu.sasavemyexams.com

The mass spectrum of this compound would show a molecular ion peak [M]⁺ corresponding to its molecular weight (207.06 g/mol for C₇H₁₁BrO₂). nih.gov Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, a characteristic [M+2]⁺ peak of similar intensity to the [M]⁺ peak would be observed.

Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₂CH₃, mass 45) or the entire ester group. The presence of the bromine atom would also influence the fragmentation, potentially leading to the loss of a bromine radical (Br•) or hydrogen bromide (HBr). Analysis of the fragmentation pattern of related compounds can provide clues. For example, the mass spectrum of ethyl 2-bromo-3-methylbutyrate shows significant fragmentation. chemicalbook.com The fragmentation of halogenated phenylpropenoates has also been studied, revealing characteristic losses of the halogen atom. nih.gov

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment Ion | m/z Value | Possible Origin |

|---|---|---|

| [C₇H₁₁BrO₂]⁺ | 207/209 | Molecular Ion |

| [C₅H₈BrO]⁺ | 162/164 | Loss of -OCH₂CH₃ |

| [C₇H₁₁O₂]⁺ | 127 | Loss of Br |

| [C₂H₅]⁺ | 29 | Ethyl fragment |

Future Research Trajectories and Emerging Paradigms in α Bromo α,β Unsaturated Ester Chemistry

Innovation in Sustainable and Atom-Economical Synthetic Protocols

The development of environmentally benign and resource-efficient synthetic methods is a cornerstone of modern chemical research. For the synthesis of α-bromo-α,β-unsaturated esters like Ethyl 2-bromo-3-methylbut-2-enoate, the focus is shifting away from traditional methods that often involve hazardous reagents and generate significant waste.

One promising approach involves the use of N-bromosuccinimide (NBS) as a brominating agent. A notable synthesis of a related compound, ethyl 4-bromo-3-methylbut-2-enoate, utilizes NBS in conjunction with a catalytic amount of azobisisobutyronitrile (AIBN) in carbon tetrachloride. researchgate.net This method, while effective, still employs a toxic solvent, highlighting the need for greener alternatives. Another classical synthesis of the saturated analogue, ethyl 2-bromo-3-methylbutanoate, involves the reaction of 2-bromo-3-methylbutanoyl bromide with anhydrous ethyl alcohol. prepchem.com This reaction is highly exothermic and provides the target ester in good yield. prepchem.com

Discovery of Novel Catalytic Systems for Enhanced Selectivity

Achieving high levels of selectivity—be it chemo-, regio-, or stereoselectivity—is a paramount goal in organic synthesis. For α-bromo-α,β-unsaturated esters, the control over the geometry of the double bond (E/Z isomerism) is of particular importance as it can significantly influence the reactivity and biological activity of the molecule.

Recent advances have seen the emergence of novel catalytic systems that offer superior control over the stereochemical outcome of the reaction. For instance, the synthesis of 3-substituted 2-methylbut-2-enoic acid derivatives has been achieved with high stereoselectivity. rsc.org The base-catalyzed addition of ethanol (B145695) to ethyl 2-methylbuta-2,3-dienoate, for example, yields ethyl (E)-3-ethoxy-2-methylbut-2-enoate with high selectivity. rsc.org

Future endeavors in this domain will likely focus on the development of even more sophisticated catalysts. This includes the exploration of organocatalysts, which offer a metal-free and often more environmentally friendly alternative to traditional metal-based catalysts. Furthermore, the application of computational tools to design catalysts with tailored selectivity for specific substrates will undoubtedly accelerate progress. The ultimate goal is to develop a toolbox of catalytic systems that allow for the on-demand synthesis of either the (E)- or (Z)-isomer of a given α-bromo-α,β-unsaturated ester with near-perfect control.

Exploration of Uncharted Reactivity Modes

While the classical reactivity of α,β-unsaturated esters, such as Michael additions and Diels-Alder reactions, is well-established, there remains a vast, underexplored territory of unconventional reaction pathways. The unique electronic properties conferred by the α-bromo substituent can be harnessed to unlock novel transformations.

Radical reactions represent a particularly fertile ground for discovery. The carbon-bromine bond can be homolytically cleaved under various conditions to generate a vinyl radical, which can then participate in a range of intra- and intermolecular processes. The addition of radicals to the double bond of related difluoroacetyl substituted acetals has been demonstrated. researchgate.net This opens up possibilities for the construction of complex molecular architectures that would be difficult to access through traditional ionic pathways.

Another area of growing interest is the use of photoredox catalysis to initiate novel reactions. The absorption of visible light by a photocatalyst can trigger single-electron transfer events, leading to the formation of highly reactive intermediates from α-bromo-α,β-unsaturated esters. These intermediates could then engage in previously unknown cycloaddition, cross-coupling, or fragmentation reactions. The exploration of these uncharted reactivity modes will not only expand the synthetic utility of this class of compounds but also deepen our fundamental understanding of chemical reactivity.

Design of Next-Generation Synthetic Targets and Methodologies

The ultimate measure of the utility of a synthetic intermediate lies in its ability to enable the efficient construction of valuable target molecules. This compound and its congeners are poised to become key building blocks in the synthesis of a new generation of pharmaceuticals, agrochemicals, and materials.

One area where these compounds are already showing promise is in the synthesis of heterocyclic compounds. For example, ethyl (2E)-4-bromo-3-ethoxybut-2-enoate has been utilized as a synthon for the preparation of 1,4-benzoxazines and pyrrole-2-ones, which are important scaffolds in medicinal chemistry. researchgate.netyu.edu.jo The development of novel cascade reactions, where multiple bonds are formed in a single synthetic operation starting from an α-bromo-α,β-unsaturated ester, will be a key driver of innovation in this area.

Looking further ahead, the design of new synthetic methodologies that leverage the unique reactivity of these esters will be crucial. This could involve their incorporation into complex, multi-component reactions or their use as precursors to novel organometallic reagents. The development of biocatalytic methods, employing enzymes to carry out transformations on these substrates with high selectivity and under mild conditions, also represents an exciting frontier. As our understanding of the chemistry of α-bromo-α,β-unsaturated esters continues to grow, so too will their impact on the landscape of modern organic synthesis.

Q & A

Basic Research Questions

Q. What are the key structural and physicochemical properties of ethyl 2-bromo-3-methylbut-2-enoate, and how can they inform experimental design?

- Answer : The compound (CAS 79405-50-8) has the molecular formula C₇H₁₁BrO₂ and a molecular weight of 207.065 g/mol . Its α,β-unsaturated ester structure (with a bromine substituent) suggests reactivity in conjugate addition or elimination reactions. Key properties for experimental design include its stability under varying temperatures and solvents, which should be assessed via thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC). Handling precautions (e.g., moisture sensitivity) should align with safety data for structurally similar brominated esters .

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₁BrO₂ |

| Molecular Weight | 207.065 g/mol |

| Boiling Point | Not reported |

| Stability | Likely moisture-sensitive |

Q. What synthetic routes are reported for this compound, and how can purity be optimized?

- Answer : A common route involves bromination of ethyl 3-methylbut-2-enoate using reagents like N-bromosuccinimide (NBS) under radical or light-initiated conditions. Optimization includes:

- Solvent selection : Use anhydrous dichloromethane or CCl₄ to minimize side reactions.

- Temperature control : Maintain 0–5°C to suppress polymerization.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or distillation under reduced pressure. Purity can be verified via GC-MS or <sup>1</sup>H NMR, comparing peaks to reference data from NIST or crystallography databases .

Q. How should researchers handle spectroscopic characterization of this compound?

- Answer : Key techniques:

- <sup>1</sup>H NMR : Expect a singlet for the α,β-unsaturated ester protons (~6.5 ppm) and a triplet for the ethyl ester group (~1.3 ppm).

- IR : Strong C=O stretch at ~1720 cm⁻¹ and C-Br stretch at ~550 cm⁻¹.

- Mass Spectrometry : Molecular ion peak at m/z 207 (M⁺) and fragmentation patterns consistent with bromine loss (e.g., m/z 128 [M-Br]⁺). Compare with spectral libraries in NIST Chemistry WebBook .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the structural assignment of this compound?

- Answer : Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL or SHELXS provides unambiguous bond-length and angle data. For example, the C-Br bond length (~1.93 Å) and dihedral angles between the ester and alkene groups can confirm stereoelectronic effects. Graphical representations via ORTEP-3 enhance clarity in publications .

Q. What methodologies address contradictions in reported reaction yields or mechanistic pathways for this compound?

- Answer : Contradictions may arise from solvent polarity, catalyst loadings, or competing pathways (e.g., elimination vs. addition). Researchers should:

- Perform kinetic studies (e.g., varying reaction time/temperature) to identify rate-determining steps.

- Use isotopic labeling (e.g., D₂O quenching) to track proton transfer in mechanisms.

- Apply multivariate analysis (e.g., Design of Experiments, DoE) to isolate critical variables. Critical evaluation of data using statistical tools (e.g., ANOVA) aligns with best practices in chemical research .

Q. How can computational chemistry complement experimental studies on this compound?

- Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict:

- Reactivity : Frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites.

- Thermodynamics : Gibbs free energy changes for proposed reaction pathways.

- Spectroscopic Validation : Simulated IR/NMR spectra compared to experimental data. Tools like Gaussian or ORCA are recommended, with results cross-checked against crystallographic data .

Data Contradiction Analysis Example

Scenario : Two studies report differing optimal temperatures for bromination (0°C vs. 25°C).

Resolution :

Replicate both conditions while monitoring reaction progress via <sup>1</sup>H NMR.

Analyze side products (e.g., dimerization) via LC-MS.

Statistically compare yields using a t-test (α=0.05) to determine significance.

Propose solvent-dependent activation energies as a potential explanation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.